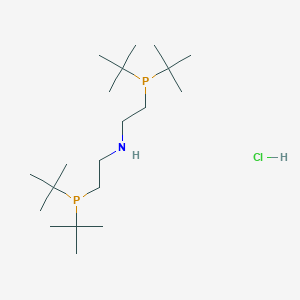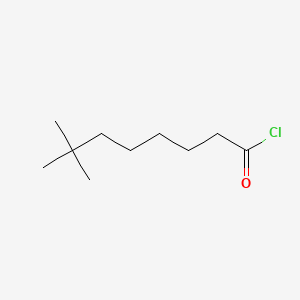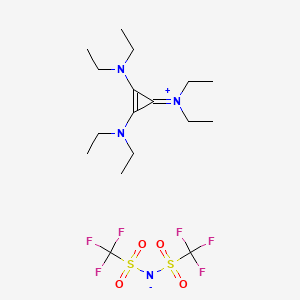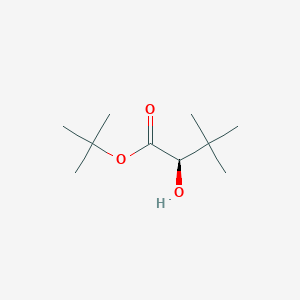
2,3-Difluoro-2-(nonafluorobutyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Use in Chiral Resolution
- Chiral Resolution Reagent : (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to 2,3-difluoro-2-(nonafluorobutyl)oxirane, has been utilized as a chiral resolution reagent. This fluorinated compound is effective for analyzing scalemic mixtures of amines through regioselective ring-opening reactions, identified and quantified by NMR and HPLC techniques (Rodríguez-Escrich et al., 2005).
In Polymer Synthesis
- Synthesis of Fluorinated Polymers : 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane has been used in the nucleophilic substitution reaction with epichlorohydrin and 1,1,2,2-tetrahydroperfluoro-1-octanol. This process leads to the synthesis of fluorinated polymers via ring-opening polymerization, showcasing the utility of fluorinated oxiranes in creating advanced materials (Li Zhan-xiong, 2012).
In Chemical Synthesis
- Regioselective Synthesis : Fluorinated oxiranes, similar to this compound, have been used in regioselective cleavage and synthesis processes. These include the synthesis of 3-fluoro-2,3-deoxy-D-erythro-pentose from non-carbohydrate precursors and regioselective cleavage of oxirane rings (Nikitenko et al., 1992).
In Analytical Chemistry
- Kinetic Studies : Diffluoro-oxaloacetate, a compound related to this compound, has been used as a competitive inhibitor in kinetic studies involving aspartate transaminase. This highlights the potential of fluorinated oxiranes in biochemical and enzymatic research (Briley et al., 1977).
properties
IUPAC Name |
2,3-difluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O/c7-1-2(8,18-1)3(9,10)4(11,12)5(13,14)6(15,16)17/h1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWZPUCUQYDJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023169 |
Source


|
| Record name | 2,3-Difluoro-2-(nonafluorobutyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350637-06-7 |
Source


|
| Record name | 2,3-Difluoro-2-(nonafluorobutyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B6591181.png)

![(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B6591202.png)
![(S)-4-Hydroxy-2,6-bis(2,4,6-triisopropylphenyl)dinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide](/img/structure/B6591213.png)






![(R)-3-(tert-Butyl)-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6591255.png)

